molecular formula C8H8F3NO B2696240 3-(3,3,3-Trifluoropropoxy)pyridine CAS No. 1565017-29-9

3-(3,3,3-Trifluoropropoxy)pyridine

Cat. No.: B2696240
CAS No.: 1565017-29-9
M. Wt: 191.153
InChI Key: PKZJXYZKLFTINM-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)pyridine is a fluorinated pyridine derivative characterized by a trifluoropropoxy substituent at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and lipophilicity . It is commonly utilized as a building block for synthesizing bioactive molecules, including protease inhibitors and nicotinic acetylcholine receptor (nAChR) modulators .

Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJXYZKLFTINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropoxy)pyridine typically involves the reaction of pyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, organolithium reagents, dimethylformamide.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 3-(3,3,3-Trifluoropropoxy)pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-(3,3,3-Trifluoropropoxy)pyridine, highlighting substituent variations, molecular properties, and synthesis

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
This compound Trifluoropropoxy at C3 C8H8F3NO 191.15 N/A Precursor for nAChR agonists
3-Bromo-5-(3,3,3-Trifluoropropoxy)pyridine Bromine at C5 + trifluoropropoxy at C3 C8H7BrF3NO 270.05 Not reported Suzuki coupling intermediate
3-(Benzyloxy)-5-[3-(3,3,3-Trifluoropropyl)-5-isoxazolyl]pyridine Benzyloxy at C3 + trifluoropropyl-isoxazole C19H16F3N2O2 367.34 72% nAChR partial agonist (IC50 = 12 nM)
2-(Benzenesulfonyl)-3-(trifluoromethyl)pyridine Benzenesulfonyl at C2 + CF3 at C3 C12H9F3NO2S 288.26 Discontinued Electron-deficient scaffold
3-Methoxy-4-(trifluoromethyl)pyridine Methoxy at C3 + CF3 at C4 C7H6F3NO 177.12 95% purity Electron modulation studies

Electronic and Steric Effects

  • Trifluoropropoxy vs. Methoxy : The trifluoropropoxy group is strongly electron-withdrawing (σm = 0.43), compared to methoxy (σm = -0.12), altering the pyridine ring's electron density and directing electrophilic substitution .
  • Bromine Substitution : Introduces steric bulk and serves as a leaving group, enabling diversification via cross-coupling reactions .
  • Benzyloxy vs. Benzenesulfonyl : Benzyloxy is moderately electron-donating, while benzenesulfonyl is electron-withdrawing, affecting solubility and interaction with biological targets .

Biological Activity

3-(3,3,3-Trifluoropropoxy)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The incorporation of trifluoropropoxy groups can significantly influence the pharmacological properties of compounds, making them suitable candidates for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a trifluoropropoxy group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes involved in disease processes. For example, studies have indicated that related pyridine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in acute myelogenous leukemia (AML) treatment .
  • Receptor Modulation : Some derivatives have been evaluated for their ability to interact with cannabinoid receptors (CB1 and CB2). These interactions can modulate pain perception and inflammation .

Anticancer Activity

Research indicates that this compound and its analogs exhibit anticancer properties. For instance, studies on similar compounds have demonstrated effective inhibition of tumor cell proliferation in vitro and in vivo models. The structure-activity relationship (SAR) analyses suggest that the trifluoropropoxy group enhances cytotoxicity against cancer cells by improving cellular uptake and metabolic stability.

Antimicrobial Activity

Fluorinated compounds often display enhanced antimicrobial properties. Preliminary studies on related pyridine derivatives have shown significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Study on Dihydroorotate Dehydrogenase Inhibition :
    • Objective : To evaluate the inhibitory effects of this compound on DHODH.
    • Methodology : In vitro assays were conducted to determine IC50 values.
    • Findings : The compound demonstrated potent inhibition with an IC50 value comparable to established DHODH inhibitors .
  • Evaluation as a Cannabinoid Receptor Modulator :
    • Objective : To assess the binding affinity and functional activity at CB1 and CB2 receptors.
    • Methodology : Radioligand binding assays were performed using HEK-293 cell lines expressing human cannabinoid receptors.
    • Findings : Results indicated a higher selectivity for CB1 over CB2 receptors, suggesting potential applications in pain management .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerDHODH inhibition
AntimicrobialMembrane disruption
Cannabinoid modulationCB1 receptor interaction

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